5-Methyl-2-(methylamino)benzonitrile
Description
5-Methyl-2-(methylamino)benzonitrile is a benzonitrile derivative featuring a methyl group at the 5-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. For instance, the hydrochloride salt, 5-amino-2-(methylamino)benzonitrile hydrochloride (CAS 197382-87-9), has a molecular formula of C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol, with a purity ≥97% . This suggests that the parent compound likely exhibits polar characteristics due to the nitrile and amino groups, influencing solubility and reactivity. Benzonitrile derivatives are widely explored in medicinal chemistry, often serving as intermediates for pharmaceuticals or agrochemicals due to their tunable electronic and steric profiles.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,11H,1-2H3 |
InChI Key |
UVYKXYCKWHOYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then reacted with methylamine to introduce the methylamino group, and finally, the nitrile group is introduced via a Sandmeyer reaction.
Direct Amination: Another method involves the direct amination of 5-methyl-2-chlorobenzonitrile with methylamine under basic conditions to yield 5-Methyl-2-(methylamino)benzonitrile.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts in the amination step can significantly enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Reduction Reactions
The nitrile group (-C≡N) undergoes reduction under various conditions:
| Reaction Conditions | Product | Notes | References |
|---|---|---|---|
| LiAlH₄ in dry ether, 0–25°C | 5-Methyl-2-(methylamino)benzylamine | Complete reduction to primary amine; requires anhydrous conditions | |
| H₂/Pd-C in ethanol, ambient pressure | 5-Methyl-2-(methylamino)benzylamine | Catalytic hydrogenation; slower than LiAlH₄ due to steric hindrance |
Mechanism :
-
LiAlH₄ reduces the nitrile to a primary amine via intermediate imine formation.
-
Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by stepwise addition to the nitrile.
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acid or amide depending on conditions:
| Reaction Conditions | Product | Notes | References |
|---|---|---|---|
| HCl (conc.), H₂O, reflux | 5-Methyl-2-(methylamino)benzoic acid | Acidic hydrolysis yields carboxylic acid; proceeds via imidic acid | |
| NaOH, H₂O₂, 80°C | 5-Methyl-2-(methylamino)benzamide | Basic hydrolysis yields amide; milder conditions than acid hydrolysis |
Mechanism :
-
Acidic hydrolysis involves protonation of the nitrile, followed by nucleophilic water attack.
-
Basic hydrolysis forms an intermediate amide, which can further hydrolyze to carboxylate under harsher conditions.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes substitution at positions activated by the methylamino group:
Directing Effects :
-
The methylamino group (-NHCH₃) strongly activates the ring and directs substitution to the para position.
-
The methyl group (-CH₃) weakly activates the ring, favoring ortho/para substitution but secondary to the amino group’s influence.
Oxidation Reactions
The methylamino and nitrile groups participate in oxidation:
| Reaction Conditions | Product | Notes | References |
|---|---|---|---|
| KMnO₄, H₂O, heat | 5-Methyl-2-(N-methylnitroso)benzoic acid | Oxidative cleavage of methylamino to nitroso; nitrile hydrolyzed | |
| Ozone (O₃), then H₂O₂ | 5-Methyl-2-(methylamino)benzoic acid | Ozonolysis of nitrile to carboxylic acid; preserves methylamino group |
Mechanism :
-
KMnO₄ oxidizes the methylamino group to nitroso (-N=O) under acidic conditions.
-
Ozonolysis cleaves the nitrile to a carbonyl group, which is further oxidized to carboxylic acid.
Nucleophilic Substitution at the Nitrile Group
The nitrile undergoes nucleophilic addition:
| Reaction | Nucleophile | Product | Conditions | References |
|---|---|---|---|---|
| Grignard Reagent | RMgX | 5-Methyl-2-(methylamino)benzyl ketone | Dry ether, 0°C | |
| Ammonia | NH₃ | 5-Methyl-2-(methylamino)benzamidine | High-pressure NH₃ |
Mechanism :
-
Grignard reagents add to the nitrile carbon, forming an imine intermediate that hydrolyzes to a ketone.
-
Ammonia attack yields amidines under high-pressure conditions.
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–80% | |
| Ullmann Coupling | Ar-X, CuI, DMF | 5-Methyl-2-(methylamino)-N-arylbenzonitrile | 50–70% |
Applications :
-
Suzuki coupling introduces aryl groups at the nitrile-bearing position.
-
Ullmann reaction forms C-N bonds with aryl halides.
Biological Activity and Interactions
While not a chemical reaction, the compound’s interactions with biological targets are notable:
Scientific Research Applications
Chemistry: 5-Methyl-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the development of drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 5-methyl-2-(methylamino)benzonitrile and related benzonitrile derivatives:
Table 1: Comparative Analysis of Benzonitrile Derivatives
Structural and Electronic Effects
- This contrasts with electron-withdrawing substituents like -NO₂ in 2-isopropyl-5-nitrobenzonitrile, which reduce electron density at the nitrile, favoring electrophilic substitution . Steric Effects: Bulky substituents (e.g., isopropyl in 2-isopropyl-5-nitrobenzonitrile) may hinder reaction kinetics compared to smaller groups like -CH₃ or -F .
Physicochemical Properties
- Melting Points: While direct data for this compound is unavailable, analogs like 4a (a thiazole derivative) exhibit melting points of 119–120°C , suggesting that polar groups (e.g., -NHCH₃) could elevate melting points due to hydrogen bonding.
- Hydrogen Bonding: Compounds with -NH groups, such as 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile, form intermolecular hydrogen bonds (O–H···N distances: ~2.8 Å), enhancing crystallinity and stability .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Substitution at the 2-position with amino groups enhances hydrogen-bonding capacity, critical for target binding in drug design . Nitro groups (e.g., in 2-isopropyl-5-nitrobenzonitrile) improve thermal stability but may introduce toxicity concerns .
- Emerging Applications :
- Benzonitrile derivatives are increasingly used in metal-organic frameworks (MOFs) due to their π-conjugated systems and polar nitrile groups .
Biological Activity
5-Methyl-2-(methylamino)benzonitrile, a compound with significant biological implications, has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N2
- IUPAC Name : this compound
This compound features a methyl group and a methylamino group attached to a benzonitrile backbone, influencing its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzonitrile, including this compound, exhibit notable antimicrobial activity. For instance, studies have demonstrated that related compounds possess the ability to inhibit the growth of various bacterial strains, including resistant strains like MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) | Activity Against |
|---|---|---|---|
| This compound | TBD | TBD | MRSA, E. coli |
| Compound 12 | 26.3 | 52.6 | E. coli (resistant) |
| Compound 7 | 43.3 | 86.7 | General bacterial strains |
Cytotoxicity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives with similar structural features demonstrated IC50 values less than that of doxorubicin against Jurkat cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring significantly impact cytotoxicity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Jurkat | TBD |
| Compound 13 | A-431 | <10 |
| Compound 22 | HT29 | <5 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease treatment .
- Antagonistic Effects on Receptors : The compound's interaction with serotonin receptors may affect neurotransmitter dynamics, as observed in studies involving related benzonitriles .
- Impact on Bacterial Biofilm Formation : Some derivatives were found to reduce biofilm formation significantly, indicating potential applications in treating biofilm-associated infections .
Case Studies
Several case studies illustrate the compound's potential:
- A study on related benzonitriles revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ampicillin .
- In cancer research, compounds with similar structures exhibited promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
